2,4-Dinitrophenylhydrazine-13C6, Stabilized with Water
Description
2,4-Dinitrophenylhydrazine (DNPH) is a widely used reagent for detecting carbonyl compounds (aldehydes and ketones) via the formation of stable hydrazone derivatives . The isotopically labeled variant, 2,4-Dinitrophenylhydrazine-13C6, replaces six carbon atoms in the phenyl ring with carbon-13 isotopes, enhancing its utility as an internal standard in mass spectrometry (MS)-based quantification . This labeling minimizes interference with analyte signals, improving accuracy in trace-level analyses.
DNPH is inherently shock-sensitive and explosive when dry; thus, commercial preparations, including the 13C6 variant, are stabilized with water (typically 30–40% w/w) to mitigate hazards . Its structure comprises a phenyl ring with nitro groups at the 2- and 4-positions and a hydrazine (-NH-NH2) moiety (Fig. 1). The 13C6 version retains identical reactivity but differs in molecular weight (204.14 g/mol vs. 198.14 g/mol for unlabeled DNPH) .
Properties
IUPAC Name |
(2,4-dinitro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O4/c7-8-5-2-1-4(9(11)12)3-6(5)10(13)14/h1-3,8H,7H2/i1+1,2+1,3+1,4+1,5+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HORQAOAYAYGIBM-IDEBNGHGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13C](=[13C]([13CH]=[13C]1[N+](=O)[O-])[N+](=O)[O-])NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60470806 | |
| Record name | [2,4-Dinitro(~13~C_6_)phenyl]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60470806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
882513-61-3 | |
| Record name | [2,4-Dinitro(~13~C_6_)phenyl]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60470806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 13C6-Labeled 2,4-Dinitrochlorobenzene
The preparation of DNCB-13C6 begins with the nitration of chlorobenzene-13C6. Classical nitration conditions employ a sulfonitric acid mixture (H2SO4/HNO3) at controlled temperatures (50–95°C). Isotopic purity is preserved by ensuring all reactants and solvents are free of non-labeled contaminants. For example, a reported protocol involves reacting 8 mL of chlorobenzene-13C6 with 30 mL of sulfuric acid and 14.5 mL of nitric acid, followed by heating at 95°C for two hours to achieve 81.4% yield of DNCB-13C6.
Hydrazination and Isolation of DNPH-13C6
Hydrazine Free-Base Preparation
Hydrazine free-base is generated in situ by neutralizing hydrazine sulfate with sodium acetate in aqueous ethanol. A typical procedure combines 7 g of hydrazine sulfate, 25 mL of water, and 15 g of sodium acetate, followed by filtration and ethanol washing to remove sulfate ions. This step ensures a reactive nucleophile for the subsequent NAS reaction.
Reflux Conditions and Yield Optimization
DNCB-13C6 (10 g) is dissolved in 95% ethanol (50 mL) and reacted with the hydrazine free-base solution under reflux for 1.5 hours. Patent CN105566152A suggests modifying this step by adding activated carbon to adsorb impurities and adjusting the hydrazine hydrate stoichiometry to 20–50% of the DNCB mass, achieving yields up to 98–100%. Post-reflux, the mixture is cooled to 50–55°C, filtered, and washed with ethanol to isolate DNPH-13C6 as red-orange crystals.
Table 1: Comparison of DNPH Synthesis Methods
Stabilization with Water and Analytical Validation
DNPH-13C6 is hygroscopic and prone to decomposition when dry. Stabilization involves retaining 10–15% water by mass, which suppresses explosive decomposition and maintains reagent stability. Post-synthesis, the product is stored in aqueous ethanol or as a damp solid.
Isotopic Purity Assessment
Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are critical for verifying 13C enrichment. The molecular ion peak (m/z 198 for DNPH) shifts to m/z 204 for DNPH-13C6, confirming six 13C atoms. Quantitative NMR using 13C satellites ensures >99% isotopic purity.
Challenges in Scalability and Industrial Adaptation
Scaling DNPH-13C6 synthesis requires addressing:
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Cost of 13C6-Labeled Precursors : Chlorobenzene-13C6 is prohibitively expensive, necessitating efficient recycling of solvents and unreacted starting materials.
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Exothermic Reactions : The nitration and hydrazination steps release significant heat. Industrial reactors must incorporate cooling systems to prevent thermal runaway, especially when using concentrated sulfuric acid.
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Waste Management : Neutralization of acidic byproducts (e.g., HCl, H2SO4) requires robust waste treatment protocols to meet environmental regulations.
Chemical Reactions Analysis
Types of Reactions
2,4-Dinitrophenylhydrazine-13C6 undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.
Major Products Formed
Oxidation: Nitro compounds.
Reduction: Amines.
Substitution: Various substituted hydrazine derivatives.
Scientific Research Applications
Derivatization of Carbonyl Compounds
Overview:
DNPH reacts with carbonyl groups to form hydrazones, which are more stable and detectable compared to their parent compounds. This reaction is crucial for the analysis of carbonyl-containing metabolites in various matrices.
Applications:
- Metabolomics: The derivatization of carbonyl metabolites using DNPH allows for improved detection sensitivity and specificity in liquid chromatography-mass spectrometry (LC-MS) analyses. This is particularly beneficial for profiling metabolic pathways and identifying biomarkers in biological samples .
- Environmental Analysis: DNPH is used to quantify disinfection byproducts in water and harmful components in food products. Its ability to stabilize these compounds enhances the accuracy of environmental monitoring .
Analytical Chemistry Techniques
Methods:
- High-Performance Liquid Chromatography (HPLC): The use of DNPH derivatives facilitates the separation and identification of monosaccharides, which are otherwise challenging to analyze due to their similar properties. A modified derivatization procedure has been developed that enhances the stability of the resulting hydrazone derivatives, making them suitable for spectrophotometric analysis .
- Isotope-Dilution LC-MS/MS: This method leverages the unique isotopic labeling provided by 13C6 stabilization to improve quantification accuracy in complex biological samples. The stable isotopic nature aids in reducing variability during mass spectrometric detection .
Stability Enhancements
Research Findings:
The stabilization of 2,4-Dinitrophenylhydrazine with water has shown significant improvements in the stability of the resultant hydrazone derivatives. Studies have indicated that these stabilized derivatives maintain their integrity over extended periods, which is critical for long-term analytical applications .
Case Studies
Case Study 1: Glucose Analysis
A study demonstrated a modified derivatization procedure using DNPH for glucose analysis in plasma samples. The resulting cyclized DNPH-glucose derivative exhibited enhanced stability under acidic conditions, allowing for reliable spectrophotometric detection of glucose levels .
Case Study 2: Carbonyl Metabolite Profiling
In another study focusing on carbonyl metabolites, researchers optimized the conditions for DNPH derivatization, leading to a sensitive LC-MS/MS method capable of detecting low concentrations of metabolites like malondialdehyde (MDA) in urine samples .
Comparative Data Table
| Application Area | Methodology | Key Findings |
|---|---|---|
| Metabolomics | LC-MS with DNPH | Enhanced sensitivity and specificity for carbonyls |
| Environmental Monitoring | HPLC with DNPH | Accurate quantification of disinfection byproducts |
| Biological Sample Analysis | Isotope-Dilution LC-MS/MS | Improved quantification accuracy using 13C6 labeling |
Mechanism of Action
The compound reacts with carbonyl groups in analytes to form hydrazones, which can be detected and quantified using various analytical techniques. The reaction involves the nucleophilic attack of the hydrazine group on the carbonyl carbon, forming a stable hydrazone product. This reaction is specific to carbonyl groups, making it a valuable tool in analytical chemistry .
Comparison with Similar Compounds
Key Research Findings
- Analytical Performance : DNPH-13C6 achieves detection limits as low as 0.003 mg/L for aldehydes in water, with linearity (r² > 0.999) and recovery rates of 80–100% .
- Chromatographic Separation : DNPH derivatives show superior resolution compared to 2,6-DNPH analogs in reversed-phase HPLC .
- Structural Insights : Crystal structures of DNPH derivatives reveal planar hydrazone moieties, facilitating π-π interactions in chromatographic matrices .
Biological Activity
2,4-Dinitrophenylhydrazine (DNPH) is a widely utilized reagent in organic chemistry, particularly for the derivatization of carbonyl compounds to form stable hydrazones. The isotope-labeled variant, 2,4-Dinitrophenylhydrazine-13C6, stabilized with water, offers unique advantages in biological applications due to its ability to enhance the detection and quantification of carbonyl-containing metabolites in various biological matrices. This article explores the biological activity of this compound, focusing on its chemical properties, applications in biological research, and relevant case studies.
2,4-Dinitrophenylhydrazine-13C6 is characterized by the presence of six carbon-13 isotopes, which allows for precise tracking in metabolic studies. The stabilization with water enhances its solubility and reactivity in biological systems. The compound undergoes several types of chemical reactions, including oxidation to form corresponding nitro compounds.
| Property | Value |
|---|---|
| Molecular Formula | C7H6N4O4 (with 13C isotopes) |
| Molecular Weight | 198.14 g/mol |
| Solubility | Soluble in water |
| Stability | Stable under acidic conditions |
Applications in Biological Research
The primary application of 2,4-Dinitrophenylhydrazine-13C6 is in the derivatization of carbonyl groups in biomolecules. This process facilitates the analysis of aldehydes and ketones through techniques such as liquid chromatography-mass spectrometry (LC-MS), enhancing sensitivity and specificity.
Case Study: Quantification of Malondialdehyde
A notable study utilized 2,4-Dinitrophenylhydrazine-13C6 to quantify malondialdehyde (MDA), a marker of oxidative stress in biological samples. The study established a rapid and sensitive isotope-dilution LC-MS/MS method that achieved a limit of detection (LOD) of 1.6 pmol/mL for MDA in urine samples . This demonstrates the compound's effectiveness in metabolic profiling and biomarker discovery.
Biological Activity
Research indicates that DNPH derivatives exhibit various biological activities, including antioxidant properties. The stabilization with water enhances the compound's interaction with reactive oxygen species (ROS), potentially mitigating oxidative damage in cells.
Table 2: Biological Activities Associated with DNPH Derivatives
| Activity | Description |
|---|---|
| Antioxidant | Scavenges reactive oxygen species |
| Carbonyl Detection | Forms stable hydrazones for quantification |
| Metabolic Profiling | Facilitates analysis of lipid peroxidation products |
Recent Findings
Recent studies have explored the role of DNPH derivatives in cancer research. For instance, a study highlighted that DNPH can be used to investigate changes in metabolic pathways associated with cancer cell survival under stress conditions . The ability to track carbonyl metabolites using isotopically labeled DNPH enables researchers to elucidate complex biochemical pathways involved in tumor metabolism.
Q & A
Q. What is the role of 2,4-dinitrophenylhydrazine (DNPH) in detecting carbonyl compounds, and how does isotopic labeling (e.g., <sup>13</sup>C6) enhance this application?
DNPH reacts with aldehydes/ketones to form hydrazones, which precipitate as colored solids. The melting point of the derivative aids in identifying the parent carbonyl compound . Isotopic labeling (e.g., <sup>13</sup>C6) enables precise tracking of reaction pathways or metabolic transformations in tracer studies, reducing background noise in mass spectrometry or NMR analyses .
Q. Why is DNPH stabilized with water, and what precautions are necessary during storage?
DNPH is shock-sensitive and explosive when dry. Stabilization with 30–50% water reduces friction/impact risks . Store in airtight containers at 2–8°C, avoiding desiccation. Regularly monitor water content via Karl Fischer titration or gravimetric analysis .
Advanced Research Questions
Q. How can researchers optimize derivatization protocols for DNPH-<sup>13</sup>C6 in trace carbonyl analysis from biological matrices?
- Acidic Work-Up : Perform derivatization in acidic conditions (e.g., acetic acid/methanol) to stabilize hydrazones and prevent imine hydrolysis .
- Internal Standards : Use isotopically labeled analogs (e.g., <sup>13</sup>C6-DNPH) or structurally similar carbonyls (e.g., acetaldehyde) to correct for recovery variability .
- HPLC-UV Validation : Employ reverse-phase HPLC with UV detection (λ = 360–400 nm) and gradient elution (acetonitrile/water) to resolve complex mixtures .
Q. How can structural contradictions in hydrazone formation (e.g., unexpected dihydrazones) be resolved experimentally?
Unexpected products (e.g., dihydrazones) may arise from rearrangements or multiple carbonyl reactions . To resolve:
Q. What strategies ensure safe handling of DNPH-<sup>13</sup>C6 in high-throughput laboratories?
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use explosion-proof fume hoods for weighing .
- Waste Management : Neutralize waste with dilute NaOH (<1 M) to deactivate residual DNPH before disposal .
- Emergency Protocols : For spills, dampen with wet sand, collect in sealed containers, and avoid dry sweeping .
Q. How can isotopic purity of DNPH-<sup>13</sup>C6 be validated, and what are common sources of contamination?
Q. What experimental designs are recommended for studying hydrazone stability under varying pH conditions?
- Stability Assay : Incubate hydrazones in buffered solutions (pH 1–13) and monitor degradation via UV-Vis (absorbance decay at λmax) or HPLC .
- Kinetic Analysis : Fit data to first-order decay models to determine half-lives and identify pH-sensitive functional groups .
Methodological Case Studies
3.1 Case Study: Resolving Ambiguity in Glucose-DNPH Derivative Stability
A 2017 study modified DNPH derivatization for glucose analysis in plasma:
- Acidic Stabilization : Conducted work-up in 0.1 M HCl to prevent cyclized product hydrolysis .
- Long-Term Stability : Confirmed >90% derivative integrity after 10 days at 4°C via HPLC-UV .
- Structural Confirmation : Used 2D NMR (COSY, HSQC) and X-ray crystallography to validate the hydrazone structure .
3.2 Case Study: Mechanistic Insights into DNPH-Carbonyl Reaction Pathways
A 2010 crystallographic study on DNPH derivatives revealed:
- Hydrogen-Bond Networks : Intermolecular H-bonds stabilize crystal lattices, influencing derivative solubility and melting points .
- Coordination Chemistry : Hydrazones act as ligands for metal ions, enabling applications in catalysis or sensor design .
Tables for Key Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
